molecular formula C12H16O2 B14680473 2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol CAS No. 32849-50-6

2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol

Cat. No.: B14680473
CAS No.: 32849-50-6
M. Wt: 192.25 g/mol
InChI Key: KQGMOHUFZLFWPV-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a benzopyran ring system with three methyl groups and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2,2,3-trimethyl-1,3-butadiene with phenol derivatives. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Formation of 2,2,3-trimethyl-3,4-dihydro-2H-1-benzopyran-6-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antioxidant activity and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylchroman: Similar structure but lacks the hydroxyl group.

    3,4-Dihydro-2H-1-benzopyran: Lacks the methyl groups and hydroxyl group.

    6-Hydroxy-2,2-dimethylchroman: Similar structure but with different substitution patterns.

Uniqueness

2,2,3-Trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

32849-50-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,2,3-trimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C12H16O2/c1-8-6-9-7-10(13)4-5-11(9)14-12(8,2)3/h4-5,7-8,13H,6H2,1-3H3

InChI Key

KQGMOHUFZLFWPV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)O)OC1(C)C

Origin of Product

United States

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